molecular formula C15H16N2O3S B11945541 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid CAS No. 94100-20-6

5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid

Katalognummer: B11945541
CAS-Nummer: 94100-20-6
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: AVKMAZQIJFECCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with a pentanoic acid derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using automated synthesis equipment and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets. The hydroxy and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid is unique due to its combination of functional groups and the presence of a phenyl-substituted pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in closely related compounds .

Eigenschaften

CAS-Nummer

94100-20-6

Molekularformel

C15H16N2O3S

Molekulargewicht

304.4 g/mol

IUPAC-Name

5-(4-oxo-6-phenyl-2-sulfanylidene-1H-pyrimidin-5-yl)pentanoic acid

InChI

InChI=1S/C15H16N2O3S/c18-12(19)9-5-4-8-11-13(10-6-2-1-3-7-10)16-15(21)17-14(11)20/h1-3,6-7H,4-5,8-9H2,(H,18,19)(H2,16,17,20,21)

InChI-Schlüssel

AVKMAZQIJFECCS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.